1-hydroxy-2,2,4-trimethyl-3-pentanone
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Overview
Description
1-hydroxy-2,2,4-trimethyl-3-pentanone is an organic compound with the molecular formula C8H16O2. It is also known by its IUPAC name, 1-hydroxy-2,2,4-trimethylpentan-3-one. This compound is characterized by the presence of a hydroxyl group and a ketone group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,4-trimethyl-3-pentanone can be achieved through several methods. One common approach involves the reaction of isobutyryl chloride with ethyl isobutyrate under controlled conditions . Another method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with appropriate reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2,2,4-trimethyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
1-hydroxy-2,2,4-trimethyl-3-pentanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,4-trimethyl-3-pentanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its reactivity, enabling it to participate in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-3-pentanone: Similar in structure but lacks the hydroxyl group.
2,2,4-Trimethyl-1,3-pentanediol: Contains two hydroxyl groups instead of one hydroxyl and one ketone group.
3-Hydroxy-2-pentanone: Similar but with different substitution patterns on the carbon chain.
Uniqueness
1-hydroxy-2,2,4-trimethyl-3-pentanone is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
15904-30-0 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-hydroxy-2,2,4-trimethylpentan-3-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h6,9H,5H2,1-4H3 |
InChI Key |
PYSAJDICZJMKGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)CO |
Origin of Product |
United States |
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